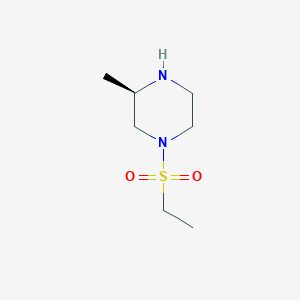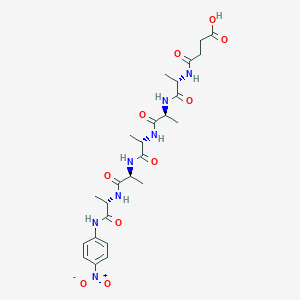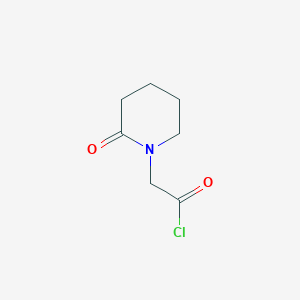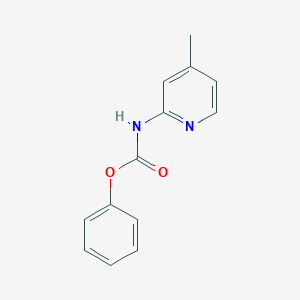![molecular formula C9H16Cl2N4 B1406591 1-三唑-1-基-8-氮杂双环[3.2.1]辛烷盐酸盐 CAS No. 2034157-37-2](/img/structure/B1406591.png)
1-三唑-1-基-8-氮杂双环[3.2.1]辛烷盐酸盐
描述
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is a compound that features a triazole ring and a bicyclic octane structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
科学研究应用
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or as a ligand in binding studies.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves the use of “click” chemistry, a term used to describe a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The bicyclic octane structure can be introduced through various synthetic routes, often involving the use of bicyclic amines and appropriate protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated synthesis platforms could also be employed to streamline the production process.
化学反应分析
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the triazole ring or the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Copper catalysts for click reactions, palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole or bicyclic structure.
作用机制
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity and specificity. The bicyclic structure can also contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride: Similar structure but with a different triazole ring.
3-(1H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane hydrochloride: Contains a tetrazole ring instead of a triazole ring.
8-(phenylsulfonyl)-3,8-diazabicyclo[3.2.1]oct-3-yl (1H-1,2,3-triazol-4-yl)methanone: Features a sulfonyl group and a different substitution pattern.
Uniqueness
The uniqueness of 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride lies in its specific combination of the triazole ring and the bicyclic octane structure. This combination imparts unique chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-8-6-9(5-7(1)11-8)13-4-3-10-12-13;;/h3-4,7-9,11H,1-2,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXBSRINJAJMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=CN=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


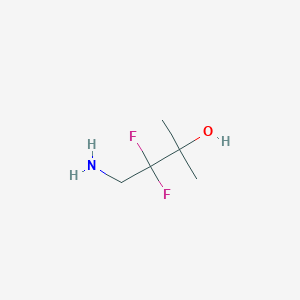
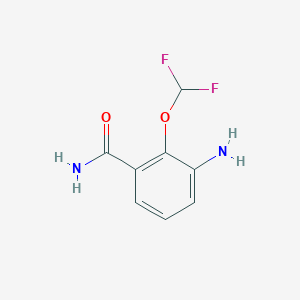
![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)
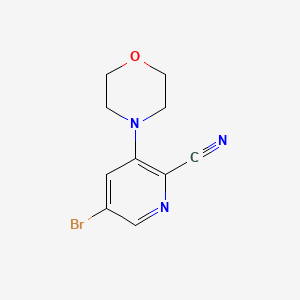
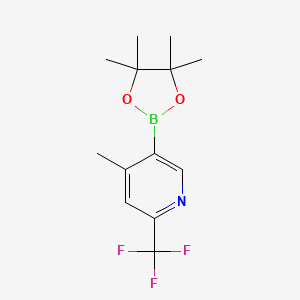
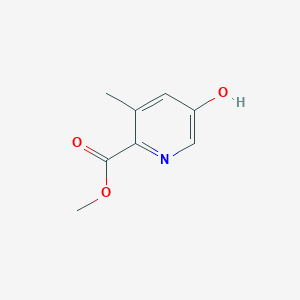
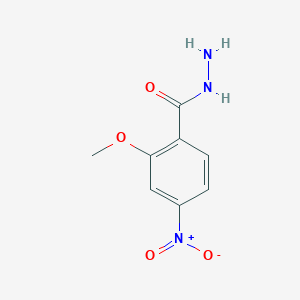
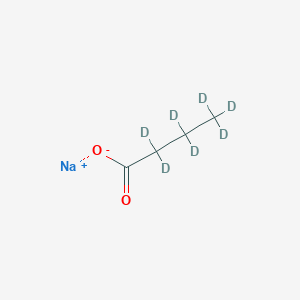
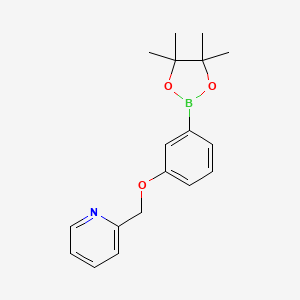
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)
